molecular formula C5H5N3O B2390452 Pyrimidine-2-carboxamide CAS No. 4425-55-2; 88511-48-2

Pyrimidine-2-carboxamide

Cat. No.: B2390452
CAS No.: 4425-55-2; 88511-48-2
M. Wt: 123.115
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H5N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-2-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloropyrimidine with ammonia or amines under controlled conditions to yield this compound . Another approach involves the cyclization of appropriate precursors in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Pyrimidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the receptor for advanced glycation end products (RAGE), which plays a crucial role in various inflammatory responses. By inhibiting RAGE, this compound can reduce inflammation and neuronal cell death, making it a promising candidate for treating chronic inflammatory diseases and Alzheimer’s disease .

Properties

IUPAC Name

pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXJMHXHGDAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878771
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-48-2
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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